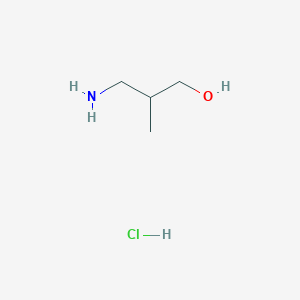

3-Amino-2-methylpropan-1-ol hydrochloride

Description

Contextualization within Amino Alcohol Chemistry and Hydrochloride Salts

Amino alcohols are a class of organic compounds that contain both an amine and an alcohol functional group. This dual functionality allows them to participate in a wide array of chemical reactions, making them crucial intermediates in organic synthesis. They can act as nucleophiles through both the nitrogen of the amine and the oxygen of the alcohol, and the presence of both groups can influence the reactivity and selectivity of reactions at either site.

The formation of a hydrochloride salt, as in 3-Amino-2-methylpropan-1-ol (B174790) hydrochloride, is a common and highly advantageous practice in the handling and application of amino compounds. The protonation of the basic amino group by hydrochloric acid results in the formation of an ammonium salt. This conversion offers several practical benefits:

Enhanced Stability: Hydrochloride salts are generally more crystalline and less prone to degradation than their free base counterparts.

Improved Handling: They are typically solids with higher melting points and are often less odorous and easier to weigh and handle than the corresponding free amines, which can be liquids or low-melting solids.

Increased Water Solubility: The ionic nature of the hydrochloride salt significantly increases the compound's solubility in aqueous media, which can be beneficial for certain reaction conditions or purification processes.

In the context of 3-Amino-2-methylpropan-1-ol, the hydrochloride salt provides a stable and convenient form of this valuable bifunctional molecule, facilitating its use in a variety of synthetic applications.

Significance as a Chiral Intermediate and Versatile Building Block

The true power of 3-Amino-2-methylpropan-1-ol hydrochloride in advanced chemical research lies in its chirality. The presence of a stereocenter at the second carbon atom means that the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-Amino-2-methylpropan-1-ol hydrochloride and (S)-3-Amino-2-methylpropan-1-ol hydrochloride.

In the pharmaceutical and agrochemical industries, the biological activity of a molecule is often highly dependent on its stereochemistry. One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance.

Chiral intermediates, also known as chiral building blocks, are enantiomerically pure compounds that are incorporated into the synthesis of a larger, more complex target molecule. nih.gov The use of such building blocks is a powerful strategy for controlling the stereochemistry of the final product. This compound, in its enantiopure forms, serves as an excellent example of such a chiral building block. nih.gov

The versatility of this compound as a building block is further enhanced by the differential reactivity of its two functional groups. The amino and hydroxyl groups can be selectively protected and reacted, allowing for a stepwise and controlled elaboration of the molecular structure. This enables chemists to introduce new functionalities and build molecular complexity with a high degree of precision.

The synthesis of enantiopure forms of 3-Amino-2-methylpropan-1-ol often involves asymmetric synthesis or chiral resolution of a racemic mixture. Asymmetric synthesis aims to create the desired enantiomer directly, often employing chiral catalysts or auxiliaries. Chiral resolution, on the other hand, involves separating a mixture of enantiomers, for example, by forming diastereomeric salts with a chiral resolving agent, which can then be separated by physical means such as crystallization.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C4H12ClNO | nih.gov |

| Molecular Weight | 125.60 g/mol | nih.gov |

| Appearance | Solid | sigmaaldrich.com |

| IUPAC Name | 3-amino-2-methylpropan-1-ol;hydrochloride | nih.gov |

| CAS Number | 66164-10-1 | tygersci.com |

| SMILES | CC(CN)CO.Cl | nih.gov |

| InChI Key | SZPCMDISHYFOHA-UHFFFAOYSA-N | nih.gov |

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR | Data not available in searched sources |

| ¹³C NMR | Data not available in searched sources |

| IR (Infrared) | Data not available in searched sources |

| MS (Mass Spectrometry) | Data not available in searched sources |

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

3-amino-2-methylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(2-5)3-6;/h4,6H,2-3,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPCMDISHYFOHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655135 | |

| Record name | 3-Amino-2-methylpropan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66164-10-1 | |

| Record name | 3-Amino-2-methylpropan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-methyl-propan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Amino 2 Methylpropan 1 Ol Hydrochloride

Strategies for Stereoselective Synthesis

The presence of a chiral center in 3-amino-2-methylpropan-1-ol (B174790) necessitates stereoselective synthetic methods to obtain enantiomerically pure forms, which are often crucial for its applications in pharmaceuticals and materials science.

Enantioselective Approaches for Chiral Forms

Enantioselective synthesis of chiral amino alcohols like 3-amino-2-methylpropan-1-ol can be broadly achieved through several key strategies, including the use of chiral catalysts, chiral auxiliaries, and biocatalysis. While specific documented examples for the enantioselective synthesis of 3-amino-2-methylpropan-1-ol hydrochloride are not extensively detailed in readily available literature, the principles of asymmetric synthesis for analogous compounds provide a clear framework for potential routes.

One of the most powerful techniques is asymmetric hydrogenation of a suitable prochiral precursor, such as a β-amino ketone, using a chiral catalyst. Transition metal complexes with chiral ligands are commonly employed to achieve high enantioselectivity. For instance, palladium-catalyzed asymmetric hydrogenation has demonstrated high efficiency in producing chiral amino alcohols with excellent enantiomeric excess. researchgate.net

Biocatalysis offers another highly effective route to chiral amino alcohols. Enzymes such as transaminases, reductases, and aldolases can catalyze reactions with high stereoselectivity under mild conditions. nih.govmdpi.com For example, the asymmetric synthesis of chiral amines from prochiral ketones using transaminases is an attractive biocatalytic strategy. rsc.org The use of immobilized enzymes, such as Saccharomyces cerevisiae, has been successful in the synthesis of other chiral amino alcohols, achieving high conversion and enantiomeric excess. researchgate.net

Chiral auxiliaries provide a classical yet reliable method for stereocontrol. A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed. This approach has been widely used in the asymmetric synthesis of various chiral compounds, including amino alcohols. nih.govnih.gov

Below is a conceptual data table illustrating potential enantioselective approaches based on methodologies applied to similar amino alcohols.

| Approach | Catalyst/Enzyme/Auxiliary | Substrate | Product | Enantiomeric Excess (ee) | Reference Concept |

| Asymmetric Hydrogenation | Rhodium-complex with chiral phosphine (B1218219) ligand | β-Enamido ketone | Chiral 3-amino-2-methylpropan-1-ol | >95% | researchgate.net |

| Biocatalytic Reduction | Carbonyl reductase | 3-Amino-2-methyl-1-oxopropan-1-ol | Chiral 3-amino-2-methylpropan-1-ol | >99% | researchgate.net |

| Chiral Auxiliary | Evans oxazolidinone | Acryloyl derivative | Chiral 3-amino-2-methylpropanoic acid precursor | >98% diastereomeric excess | diva-portal.org |

Development of Novel and Efficient Reaction Pathways

Research into the synthesis of amino alcohols continues to generate novel and more efficient reaction pathways. These developments often focus on improving yields, reducing the number of synthetic steps, and utilizing more readily available starting materials.

For instance, the synthesis of β-amino alcohols can be achieved through the nucleophilic ring-opening of epoxides with amines. nih.gov This method is highly regioselective and can be rendered stereoselective by using chiral epoxides or catalysts. Another approach involves the multi-component stereoselective enzymatic synthesis of amino-diols and amino-polyols, which can be adapted for simpler amino alcohols. nih.gov

Recent advancements also include the development of catalytic systems that enable direct C-H amination, providing a more atom-economical route to amino alcohols. While not yet specifically reported for 3-amino-2-methylpropan-1-ol, these cutting-edge methods hold promise for future synthetic strategies.

A comparative table of potential synthetic pathways is presented below, drawing on established reactions for similar compounds.

| Reaction Pathway | Key Reagents | Advantages | Disadvantages |

| Ring-opening of a chiral epoxide | Chiral 2-methyl-oxirane, Ammonia | High stereospecificity, Good yields | Availability of the chiral epoxide |

| Reduction of a β-amino acid derivative | (R)- or (S)-3-amino-2-methylpropanoic acid, Reducing agent (e.g., LiAlH4) | Access to both enantiomers from corresponding amino acids | Requires synthesis of the chiral amino acid |

| Asymmetric aminohydroxylation | 2-Methylallyl alcohol, Chiral catalyst | Direct introduction of amino and hydroxyl groups | Potential for regioselectivity issues |

Green Chemistry Principles and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including this compound. The goal is to develop more sustainable processes that minimize waste, reduce energy consumption, and use less hazardous substances.

Biocatalysis , as mentioned earlier, is a cornerstone of green chemistry. Enzyme-catalyzed reactions are typically performed in aqueous media at ambient temperature and pressure, significantly reducing the environmental impact compared to many traditional chemical processes. mdpi.comrsc.org Furthermore, enzymes are biodegradable and can often be recycled.

The use of renewable starting materials is another key aspect of green chemistry. While not extensively documented for this specific compound, research is ongoing to produce chemical building blocks from biomass, which could eventually provide sustainable pathways to precursors of 3-amino-2-methylpropan-1-ol.

Atom economy is also a critical consideration. Synthetic routes that maximize the incorporation of all starting material atoms into the final product are preferred. Catalytic reactions, particularly those involving C-H activation or asymmetric hydrogenation, often exhibit high atom economy.

The development of syntheses in greener solvents , such as water or supercritical fluids, or even under solvent-free conditions, is another active area of research aimed at reducing the environmental footprint of chemical manufacturing.

The table below summarizes the application of green chemistry principles to the synthesis of amino alcohols.

| Green Chemistry Principle | Application in Amino Alcohol Synthesis | Potential Benefits |

| Biocatalysis | Use of enzymes (e.g., reductases, transaminases) for stereoselective synthesis. researchgate.netmdpi.com | High selectivity, mild reaction conditions, reduced waste. |

| Renewable Feedstocks | Deriving starting materials from biomass. | Reduced reliance on fossil fuels, sustainability. |

| Atom Economy | Catalytic asymmetric hydrogenation, C-H amination. | Minimized waste generation. |

| Safer Solvents | Use of water or solvent-free conditions. | Reduced environmental pollution and worker exposure to hazardous solvents. |

Chemical Transformations and Derivatization Studies of 3 Amino 2 Methylpropan 1 Ol Hydrochloride

General Reactivity in Organic Synthesis

3-Amino-2-methylpropan-1-ol (B174790), as a functionalized amino alcohol, serves as a versatile building block in organic synthesis. The hydrochloride salt form generally requires the addition of a base to liberate the free amine for it to act as a nucleophile. Its reactivity is characterized by the distinct chemical properties of its primary amine and primary hydroxyl functionalities.

One significant application of related amino alcohols is in the synthesis of heterocyclic compounds, such as oxazolines. For instance, the reaction of the analogous 2-amino-2-methyl-1-propanol (B13486) with isatoic anhydride (B1165640), catalyzed by zinc chloride, yields 2-(aminophenyl)-2-oxazolines. This suggests that 3-amino-2-methylpropan-1-ol hydrochloride, upon neutralization, could undergo similar cyclization reactions with appropriate electrophiles to form substituted oxazines.

Furthermore, amino alcohols are known to act as ligands for transition metals, forming complexes that can catalyze a variety of organic reactions. For example, copper (II) and nickel (II) complexes with Schiff bases derived from amino acids have been shown to be effective catalysts in asymmetric alkylation reactions. It is plausible that 3-amino-2-methylpropan-1-ol could form similar catalytically active metal complexes.

The general reactivity of this compound in common organic transformations is summarized in the table below, based on established reactions for similar amino alcohols.

Table 1: General Synthetic Transformations of 3-Amino-2-methylpropan-1-ol

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| N-Acylation | Acyl chloride or anhydride, base | N-acyl-3-amino-2-methylpropan-1-ol |

| O-Acylation | Acyl chloride, acid catalyst | O-acyl-3-amino-2-methylpropan-1-ol |

| Oxazoline/Oxazine Synthesis | Carboxylic acid derivative, dehydrating agent | Substituted oxazine |

| N-Alkylation | Alkyl halide, base | N-alkyl-3-amino-2-methylpropan-1-ol |

| O-Alkylation | Alkyl halide, strong base | O-alkyl-3-amino-2-methylpropan-1-ol |

Investigation of Photochemical Reactions and Products

The photochemical behavior of amino alcohols is of interest due to their presence in biological systems and their potential for atmospheric degradation. Studies on related compounds provide insight into the likely photochemical pathways for 3-amino-2-methylpropan-1-ol.

The atmospheric degradation of the similar compound 2-amino-2-methyl-1-propanol (AMP) is initiated by hydroxyl radicals (OH) generated photochemically. This leads to hydrogen abstraction primarily from the –CH2– group, and to a lesser extent from the –NH2 and –CH3 groups. The subsequent reactions result in a variety of oxidation products. It is expected that 3-amino-2-methylpropan-1-ol would undergo similar photo-oxidation processes.

Exposure to high-energy photons, such as those from gamma rays or vacuum ultraviolet (VUV) radiation, can induce unique chemical transformations. For 3-amino-2-methylpropan-1-ol, it has been reported that reaction with high-energy photons can lead to the formation of novel, more complex substances. One such reported product is 3,4,5,6-tetrahydroxymethylbenzaldehyde, suggesting that high-energy photons can induce significant molecular rearrangement and functionalization.

Gamma-radiolysis of aqueous solutions containing simple organic molecules and ammonia, which can be considered analogous to the irradiation of an amino alcohol, has been shown to produce a variety of amino acids. This suggests that the gamma-radiolysis of 3-amino-2-methylpropan-1-ol could lead to fragmentation and recombination, potentially forming simpler amino acids like glycine (B1666218) and alanine, alongside other degradation products.

Table 2: Potential Products from High-Energy Photon Irradiation of Amino Alcohols

| Irradiation Type | Starting Material Analogue | Observed/Expected Products |

|---|---|---|

| High-Energy Photons | 3-Amino-2-methylpropan-1-ol | 3,4,5,6-Tetrahydroxymethylbenzaldehyde |

| Gamma-Radiolysis | Aqueous ammonia, formaldehyde, methanol | Glycine, Alanine, β-Alanine, Sarcosine |

| VUV Photolysis | Interstellar ice analogues (H₂O, CH₃OH, NH₃, HCN) | Glycine, Alanine, Serine |

Studies on Reactions with Water Vapor and Resulting By-products

The interaction of 3-amino-2-methylpropan-1-ol with water vapor is relevant to its stability and potential degradation pathways in humid environments. It has been noted that 3-amino-2-methylpropan-1-ol can react with water vapor to form 3,4-dihydroxybutanal. This transformation likely involves a series of steps, potentially initiated by the hydration of the amino alcohol.

Theoretical studies on the reaction of the similar 3-amino-1-propanol with carbon dioxide in the presence of water have highlighted the crucial role of water molecules in facilitating proton transfer and influencing reaction energetics. While not a direct reaction with water vapor, this indicates that water can actively participate in the chemical transformations of amino alcohols.

The hydrolysis of the hydrochloride salt in aqueous solution would result in the protonated amine and a chloride ion in equilibrium with the free amine, with the position of the equilibrium being pH-dependent. Under certain conditions, such as elevated temperatures, further reactions could occur, though specific by-products of the reaction between this compound and water vapor are not extensively documented.

Functional Group Interconversions of the Amine and Hydroxyl Moieties

The presence of both an amine and a hydroxyl group in this compound allows for a wide range of functional group interconversions. The reactivity of each group can often be controlled by the choice of reagents and reaction conditions.

N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to neutralize the hydrochloride and the acid by-product. For example, reaction with acetic anhydride would yield N-(3-hydroxy-2-methylpropyl)acetamide. In acidic media, the amine is protonated, which protects it from acylation, allowing for selective O-acylation of the hydroxyl group.

O-Sulfonylation: The hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. This derivatization facilitates subsequent nucleophilic substitution reactions at the hydroxyl carbon.

Intramolecular Cyclization: Derivatization of both functional groups can lead to intramolecular cyclization. For example, conversion of the hydroxyl group to a leaving group (e.g., via tosylation) could be followed by an intramolecular nucleophilic attack by the amine to form a four-membered azetidine (B1206935) ring, specifically 3-methyl-3-(aminomethyl)azetidine, after removal of any N-protecting group.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. Mild oxidation would yield 3-amino-2-methylpropanal, while stronger oxidation could produce β-amino-α-methylpropionic acid. The amino group may require protection to prevent side reactions during oxidation.

Table 3: Summary of Functional Group Interconversions

| Transformation | Reagent(s) | Product |

|---|---|---|

| N-Acetylation | Acetic anhydride, Base | N-(3-hydroxy-2-methylpropyl)acetamide |

| O-Tosylation | p-Toluenesulfonyl chloride, Pyridine | 3-Amino-2-methylpropyl-1-tosylate |

| Dehydration/Cyclization to Azetidine | 1. O-Tosylation 2. Intramolecular cyclization | 3-Methyl-3-(aminomethyl)azetidine derivative |

| Oxidation of Alcohol (Mild) | e.g., PCC, DMP | 3-Amino-2-methylpropanal |

| Oxidation of Alcohol (Strong) | e.g., KMnO₄, H₂CrO₄ | β-Amino-α-methylpropionic acid |

Future Research Directions for 3 Amino 2 Methylpropan 1 Ol Hydrochloride

Expanding the Scope of Synthetic Methodologies

Future research concerning the synthesis of 3-Amino-2-methylpropan-1-ol (B174790) hydrochloride is poised to focus on developing more efficient, environmentally benign, and economically viable production methods. Current synthetic strategies can often be improved by enhancing atom economy, minimizing waste generation, and employing milder reaction conditions. A significant area of exploration involves the application of biocatalysis, where enzymes are used to mediate key synthetic steps, offering a greener alternative to conventional chemical synthesis. Furthermore, the implementation of continuous flow manufacturing processes could enhance the scalability and consistency of the compound's production.

Another promising avenue of research is the utilization of renewable starting materials, which would lessen the dependence on petrochemical sources. The development of "one-pot" synthesis procedures, in which multiple reactions are conducted in a single vessel, could also dramatically simplify the manufacturing process by reducing the need for isolating and purifying intermediates and cutting down on solvent usage.

Exploration of Novel Derivatives and Their Chemical Behavior

A significant frontier for future research lies in the creation and characterization of new derivatives of 3-Amino-2-methylpropan-1-ol hydrochloride. By chemically modifying the parent molecule, researchers can adjust its physicochemical properties for a range of specific uses. For example, modifying the hydroxyl or amino groups through reactions like esterification or N-alkylation could produce a wide array of new compounds with different solubilities, lipophilicities, and reactivities.

The chemical behavior of these novel derivatives would then require thorough investigation, including detailed studies of their reaction kinetics, thermodynamic properties, and conformational analysis. A deep understanding of how structural changes affect the molecule's electronic and steric characteristics is essential for predicting its behavior in various chemical contexts. Advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography will be indispensable for definitively characterizing these new substances.

A systematic examination of the structure-activity relationships (SAR) of these derivatives would yield valuable information on how specific functional groups influence their chemical reactivity. This knowledge is crucial for the rational design of new molecules with tailored properties for diverse applications in chemical synthesis and materials science.

Interdisciplinary Research Opportunities in Chemical Sciences

The distinct structural characteristics of this compound and its derivatives make it an excellent candidate for interdisciplinary scientific investigation. In materials science, this compound can act as a versatile building block for creating novel polymers and coordination complexes. Its bifunctional nature, possessing both an amino and a hydroxyl group, facilitates the formation of varied supramolecular structures through hydrogen bonding and other non-covalent interactions.

In the field of catalysis, derivatives of this compound could be explored as ligands for transition metal catalysts. The presence of both a "hard" oxygen donor and a "borderline" nitrogen donor can lead to the formation of stable and catalytically active metal complexes suitable for a variety of organic transformations. Research in this domain could concentrate on designing chiral ligands for asymmetric catalysis, a critically important area in the pharmaceutical and fine chemical industries.

Moreover, studying the self-assembly of new derivatives in different solvents could pave the way for advancements in nanotechnology. The formation of well-defined nanostructures like micelles, vesicles, or gels could be harnessed for applications in drug delivery, chemical sensing, and as templates for synthesis. Collaborative efforts among synthetic chemists, material scientists, and physical chemists will be vital to fully realize the potential of this compound and its derivatives.

Q & A

Q. Table 1: Key Analytical Parameters for this compound

Q. Table 2: Common Synthetic Impurities and Identification

| Impurity | Source | Detection Method (m/z) | Reference |

|---|---|---|---|

| Unreacted Free Base | Incomplete salt formation | LC-MS (m/z 104.1) | |

| Oxidation Byproduct | Air exposure | LC-MS (m/z 120.1) | |

| Hydrolysis Product | Moisture during storage | NMR (δ 4.9 ppm, broad -OH peak) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.